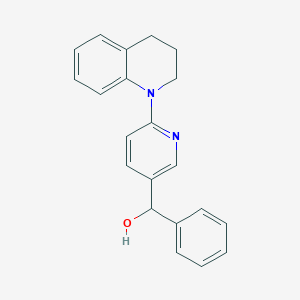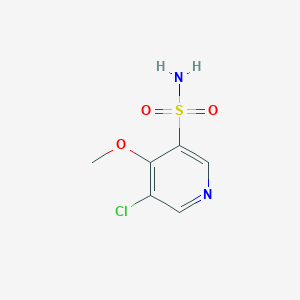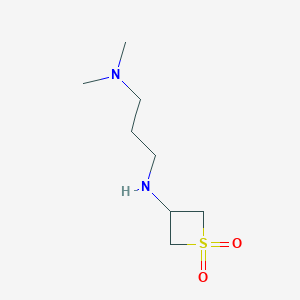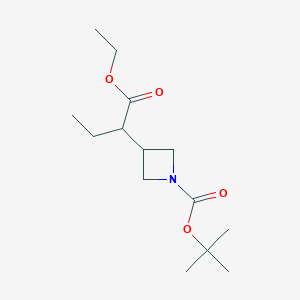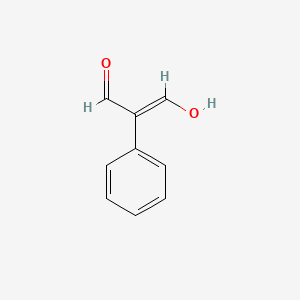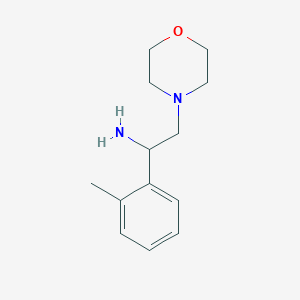
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-1-(o-tolyl)ethan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is characterized by the presence of a morpholine ring and an o-tolyl group attached to an ethanamine backbone. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-1-(o-tolyl)ethan-1-amine typically involves the reaction of morpholine with o-tolyl ethanamine under controlled conditions. One common method involves the use of hydrazone directing groups for C-H functionalization, which allows for the selective formation of the desired product . The reaction conditions often include the use of catalysts such as Rh(III) and specific reagents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for 2-Morpholino-1-(o-tolyl)ethan-1-amine .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholino-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Morpholino-1-(o-tolyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Morpholino-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring and o-tolyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: An organic compound with the chemical formula O(C₂H₄)₂NH, featuring both amine and ether functional groups.
o-Toluidine: An aromatic amine with the chemical formula C₇H₉N, used in the synthesis of dyes and other chemicals.
Uniqueness
2-Morpholino-1-(o-tolyl)ethan-1-amine is unique due to the combination of the morpholine ring and o-tolyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |
Clave InChI |
RPJPQRYASAVQHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CN2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


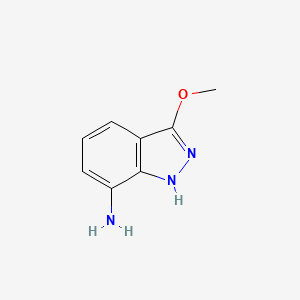
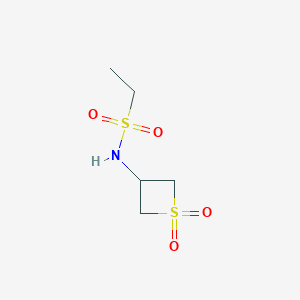
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
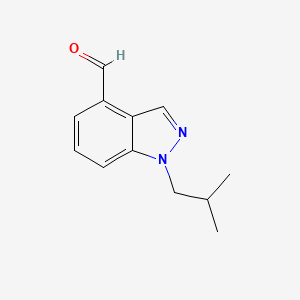
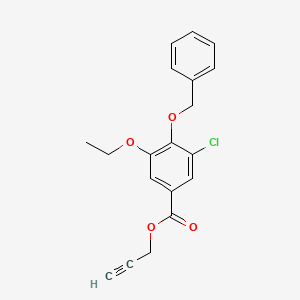

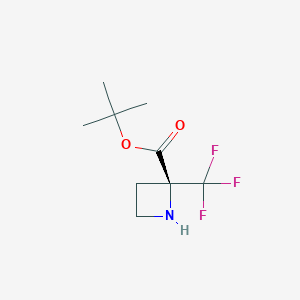
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
